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Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

Cat. No.: B043703 Get Quote

Introduction: The Strategic Value of a Trifunctional
Scaffold
2-Amino-5-hydroxybenzonitrile (CAS: 116423-58-6) is an aromatic organic compound that

serves as a highly versatile and strategic building block in modern pharmaceutical synthesis.[1]

Its benzene core is uniquely substituted with three distinct functional groups: a primary

arylamine (-NH₂), a phenolic hydroxyl (-OH), and a nitrile (-C≡N). This trifunctional nature

makes it a powerful precursor for the construction of complex molecular architectures,

particularly heterocyclic systems that form the core of many active pharmaceutical ingredients

(APIs).[1][2]

The inherent reactivity of each group—the nucleophilicity of the amine, the acidity and

nucleophilicity of the phenol, and the electrophilic nature of the nitrile—allows for a multitude of

selective chemical transformations.[3] This guide provides an in-depth exploration of the

reactivity of 2-Amino-5-hydroxybenzonitrile, offering detailed protocols for its application in

the synthesis of key pharmaceutical intermediates. The methodologies presented are designed

to be self-validating, incorporating analytical checkpoints to ensure reaction fidelity and product

purity, thereby empowering researchers and drug development professionals to leverage this

scaffold in their discovery programs.
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A thorough understanding of the physicochemical properties and safety requirements is

paramount before utilizing any chemical intermediate.

Physicochemical Data
Quantitative data for 2-Amino-5-hydroxybenzonitrile is summarized below for easy

reference.

Property Value Reference(s)

CAS Number 116423-58-6 [4]

Molecular Formula C₇H₆N₂O [4][5]

Molecular Weight 134.14 g/mol [5]

Appearance Solid, White Powder [5]

Purity Typically ≥97% [1][5]

InChI Key
CKAOIPFLGXRQSV-

UHFFFAOYSA-N
[5]

Safety and Handling Protocol
Adherence to strict safety protocols is mandatory. The following measures are derived from

material safety data sheets (MSDS).[6]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood to avoid formation and inhalation of dust and aerosols.[6] Ensure that eyewash stations

and safety showers are in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN

166 (EU) or NIOSH (US).[6]

Skin Protection: Wear impervious, flame-resistant laboratory coats and gloves (nitrile or

neoprene). Change gloves immediately if contaminated.[6][7]
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Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a

full-face respirator with a suitable particulate filter (e.g., P2 or N95).[6]

Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent dust formation. Use non-

sparking tools to prevent fire from electrostatic discharge.[6] Wash hands thoroughly after

handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep

away from strong oxidizing agents, acids, and bases.[7]

First Aid Measures:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

plenty of soap and water.[6]

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact

lenses if present and easy to do.[6]

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[7]

Core Reactivity and Synthetic Strategy
The synthetic utility of 2-Amino-5-hydroxybenzonitrile stems from the differential reactivity of

its three functional groups. The interplay between the electron-donating amino and hydroxyl

groups and the electron-withdrawing nitrile group governs the molecule's overall chemical

behavior.

Amino Group (-NH₂): A potent nucleophile and a strong ortho-, para-directing group for

electrophilic aromatic substitution. It is susceptible to acylation, alkylation, and diazotization.

Hydroxyl Group (-OH): A phenolic group that is weakly acidic and can be deprotonated to

form a highly nucleophilic phenoxide. It is a target for O-alkylation and O-acylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.fishersci.com/store/msds?partNumber=AC451340050&productDescription=2-AMINO-5-METHOXYBENZONI+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.echemi.com/sds/2-amino-5-hydroxy-benzonitrile-pd180630118951.html
https://www.fishersci.com/store/msds?partNumber=AC451340050&productDescription=2-AMINO-5-METHOXYBENZONI+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b043703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrile Group (-CN): An electrophilic center that can undergo hydrolysis to form an amide or

carboxylic acid, reduction to a primary amine, or nucleophilic addition by organometallic

reagents to yield ketones.[8]

Strategic functionalization requires careful selection of reagents and conditions to achieve

selectivity. For instance, acylation can be directed primarily to the more nucleophilic amino

group under basic conditions. O-alkylation of the phenol is typically achieved by first

deprotonating it with a suitable base.

2-Amino-5-hydroxybenzonitrile Core
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Caption: Key reactive sites and potential synthetic transformations.

Application Protocols in Pharmaceutical Synthesis
The following protocols are representative examples of how 2-Amino-5-hydroxybenzonitrile
can be utilized to synthesize valuable pharmaceutical intermediates.
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Protocol 1: Synthesis of a 2-Substituted-6-
cyanobenzoxazole Scaffold
Rationale: Benzoxazoles are a privileged scaffold in medicinal chemistry, present in numerous

approved drugs. This protocol leverages the ortho-relationship of the amino and hydroxyl

groups to construct the heterocyclic core via an acylative cyclization.

2-Amino-5-hydroxybenzonitrile Step 1: N-Acylation
(RCOCl, Pyridine, DCM, 0°C to RT) N-Acyl Intermediate Step 2: Cyclodehydration

(p-TsOH, Toluene, Reflux) 2-R-6-cyanobenzoxazole

Click to download full resolution via product page

Caption: Workflow for the synthesis of a benzoxazole derivative.

Experimental Protocol:

N-Acylation:

To a stirred solution of 2-Amino-5-hydroxybenzonitrile (1.0 eq) in anhydrous

dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add pyridine

(1.2 eq).

Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise via syringe.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC

or LC-MS.

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x),

saturated NaHCO₃ solution (2x), and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude N-acyl intermediate.

Cyclodehydration:

Combine the crude N-acyl intermediate (1.0 eq) and para-toluenesulfonic acid (p-TsOH,

0.1 eq) in toluene (15 mL/mmol).
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Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, or until TLC/LC-

MS indicates complete consumption of the starting material.

Cool the reaction mixture to room temperature and concentrate in vacuo.

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to afford the target 2-substituted-6-cyanobenzoxazole.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C

NMR, HRMS, and HPLC analysis.

Protocol 2: Selective O-Alkylation to Synthesize
Phenolic Ether Derivatives
Rationale: Introducing an ether linkage at the phenolic position is a common medicinal

chemistry strategy to modulate properties such as lipophilicity (LogP), metabolic stability, and

receptor binding interactions. This protocol employs a classic Williamson ether synthesis.

Experimental Protocol:

Setup: To a solution of 2-Amino-5-hydroxybenzonitrile (1.0 eq) in anhydrous

dimethylformamide (DMF, 8 mL/mmol) under a nitrogen atmosphere, add potassium

carbonate (K₂CO₃, 2.0 eq).

Reaction: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.2 eq) to the suspension.

Heating: Heat the reaction mixture to 60-70 °C and stir for 6-10 hours. Monitor progress by

TLC or LC-MS. Causality Note: Using a moderate base like K₂CO₃ favors deprotonation of

the more acidic phenol over the amine, promoting selective O-alkylation.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water and stir

until a precipitate forms.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under

vacuum.
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Purification: If necessary, the crude product can be purified by recrystallization from

ethanol/water or by column chromatography on silica gel.

Self-Validation: Confirm the structure by spectroscopic methods. The disappearance of the

broad phenolic -OH peak in the ¹H NMR and IR spectra is a key indicator of successful O-

alkylation.

Protocol 3: Reduction of the Nitrile to a Primary
Aminomethyl Group
Rationale: The conversion of the nitrile to a flexible aminomethyl group provides a new point for

diversification.[9] The resulting 1,3-amino-phenol-diamine scaffold is a valuable intermediate for

constructing more complex molecules, including ligands and macrocycles.

Experimental Protocol:

Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and under a

nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.5 eq) to anhydrous

tetrahydrofuran (THF, 20 mL/mmol).

Addition: Cool the suspension to 0 °C. Add a solution of 2-Amino-5-hydroxybenzonitrile
(1.0 eq) in anhydrous THF dropwise over 30 minutes. Caution: The reaction is highly

exothermic.

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then

heat to reflux for 4-6 hours.

Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL),

followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass

of LiAlH₄ used in grams. This is known as the Fieser workup.

Isolation: A granular precipitate of aluminum salts will form. Stir the mixture vigorously for 1

hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and

ethyl acetate.

Purification: Combine the organic filtrates and concentrate under reduced pressure. The

resulting crude diamine can be purified by crystallization or conversion to a salt (e.g.,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pdf.benchchem.com/131/Fundamental_reactivity_of_the_amino_and_nitrile_groups_in_4_Aminobenzonitrile.pdf
https://www.benchchem.com/product/b043703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrochloride) for improved handling and stability.

Self-Validation: Successful reduction is confirmed by the disappearance of the nitrile stretch

(~2200 cm⁻¹) in the IR spectrum and the appearance of a new singlet corresponding to the -

CH₂-NH₂ protons in the ¹H NMR spectrum.

Analytical Methods: Characterization and Quality
Control
Rigorous analytical control is essential for validating synthetic outcomes.

Protocol: HPLC-UV Analysis for Purity Determination
This reverse-phase HPLC method is suitable for monitoring reaction progress and determining

the purity of the final products.[10]

Instrumentation: HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

Mobile Phase:

Eluent A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).

Eluent B: Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).

Gradient: A typical gradient might be 10% B to 90% B over 20 minutes. Isocratic elution (e.g.,

65:35 A:B) can also be used after method development.[10]

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm, or the λ_max of the specific analyte.

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in 1 mL of mobile phase

or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Key Spectroscopic Data
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Technique
Starting Material (2-Amino-
5-hydroxybenzonitrile)

Expected Product
Characteristics

¹H NMR

Aromatic protons (3H), broad

singlets for -NH₂ (2H) and -OH

(1H).

Benzoxazole: Disappearance

of -NH₂ and -OH signals.

Ether: Disappearance of -OH

signal, appearance of new

signals for alkyl group (e.g., -

O-CH₂-). Amine:

Disappearance of aromatic

proton ortho to nitrile,

appearance of a singlet for the

new benzylic -CH₂- protons.

¹³C NMR

~7 signals in the aromatic

region, including a quaternary

carbon for the nitrile (~118-120

ppm).

Shifts in aromatic carbon

signals consistent with new

substitution pattern.

IR (cm⁻¹)

Broad O-H stretch (~3300-

3400), N-H stretches (~3200-

3350), sharp C≡N stretch

(~2220).

Benzoxazole: Disappearance

of O-H, N-H, and C=O (from

intermediate) stretches. Ether:

Disappearance of broad O-H

stretch. Amine: Disappearance

of C≡N stretch, appearance of

new N-H bending.

Conclusion
2-Amino-5-hydroxybenzonitrile is a building block of significant strategic importance. Its

trifunctional nature provides multiple handles for selective chemical modification, enabling the

efficient synthesis of diverse and complex molecular structures. The protocols detailed herein

for the creation of benzoxazole, phenolic ether, and diamine derivatives illustrate its potential

as a precursor to valuable pharmaceutical scaffolds. By applying the principles of selective

functionalization and rigorous analytical validation, researchers can effectively unlock the

synthetic power of this versatile intermediate in the pursuit of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b043703#using-2-amino-5-
hydroxybenzonitrile-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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